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Compound of Interest

Compound Name: (+)-S-Myricanol glucoside

Cat. No.: B1216269

An In-depth Technical Guide to (+)-S-Myricanol
Glucoside

This technical guide provides a comprehensive overview of the chemical structure,
stereochemistry, and biological activities of (+)-S-Myricanol glucoside. It is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of this natural product.

Chemical Structure and Stereochemistry

(+)-S-Myricanol glucoside is a diarylheptanoid glycoside isolated from plants of the Myrica
genus, such as Myrica cerifera (bayberry) and Myrica rubra. The molecule consists of a
myricanol aglycone, which is a macrocyclic diarylheptanoid, linked to a glucose moiety.

The systematic name for the aglycone, based on spectroscopic and X-ray crystallographic
data, has been reported as (+)-aR,11S-Myricanol.[1] This indicates an 'aR' absolute
configuration for the axial chirality of the biphenyl system and an 'S’ configuration at the
stereogenic center at carbon 11. It is important to note that some databases may list the
configuration at C-11 as 'R'; however, recent detailed stereochemical analysis supports the 11S
configuration.[1] The glycosidic linkage is at the C-5 position of the myricanol core, and the
sugar is a -D-glucopyranose. Therefore, a more precise name for the molecule is (+)-aR,11S-
Myricanol 5-O-3-D-glucopyranoside.
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The chemical structure is depicted below:

lr.(+)-S-Myricanol glucoside 2D structure

Figure 1: 2D Chemical Structure of (+)-S-Myricanol glucoside.

Physicochemical Properties

The presence of the glucose moiety significantly increases the water solubility of the myricanol
aglycone, which is a crucial factor for its bioavailability and use in biological assays.[2]

Table 1: Physicochemical Properties of (+)-S-Myricanol Glucoside

Property Value Source
Molecular Formula C27H36010 [3]
Molecular Weight 520.6 g/mol [3]

2-[[(aR,11S)-11,17-dihydroxy-
3,4-dimethoxy-5-

tricyclo[12.3.1.12,%lnonadeca-

IUPAC Name 1(18),2,4,6(19),14,16-hexaen- Derived from[1]
5-ylJoxy]-6-
(hydroxymethyl)oxane-3,4,5-
triol
CAS Number 449729-89-9 [3]
Appearance Powder [2]
Purity >98% [2]
pKa 9.34+£0.40 [2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification of (+)-S-Myricanol
glucoside. While a complete set of assigned NMR data for the glucoside is not readily
available in a single public source, data for the aglycone and related glycosides have been
published. The following tables summarize expected and reported spectroscopic information.
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Table 2: Predicted Collision Cross Section (CCS) Values for Mass Spectrometry

Adduct m/z Predicted CCS (A?)
[M+H]* 521.23811 221.6
[M+Na]* 543.22005 223.9
[M-H]- 519.22355 217.9
[M+NHa]* 538.26465 222.7
[M+K]* 559.19399 223.9
[M+H-H20]* 503.22809 217.5
[M+HCOO]- 565.22903 2222
[M+CHsCOO]- 579.24468 235.1

Data sourced from publicly

available databases.

Table 3: Representative *H and 3C NMR Chemical Shifts (Expected)

Note: This is a representative table based on published data for myricanol and its glycosides.
Actual values may vary depending on the solvent and instrument used.
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Position 13C (o ppm) 'H (6 ppm, J in Hz)
Aglycone

1 ~135.0 -

2 ~115.0 ~6.8 (d)
3 ~150.0 -

4 ~140.0 -

5 ~155.0 -

6 ~110.0 ~6.5 (s)
7 ~30.0 ~2.5 (m)
8 ~25.0 ~1.5(m)
9 ~28.0 ~1.3 (m)
10 ~35.0 ~2.6 (M)
11 ~70.0 ~4.0 (m)
12 ~40.0 ~1.8 (M)
13 ~22.0 ~1.4 (m)
14 ~130.0 ~7.0 (d)
15 ~120.0 ~6.9 (dd)
16 ~125.0 ~6.7 (d)
17 ~158.0 -

18 ~105.0 ~6.4 (s)
19 ~138.0 -

OMe-3 ~56.0 ~3.8 (s)
OMe-4 ~56.5 ~3.9 (s)
Glucoside
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1 ~102.0 ~4.9 (d, J=7.5)
2' ~74.0 ~3.5 (m)

3 ~77.0 ~3.6 (m)

4 ~70.0 ~3.4 (m)

5' ~78.0 ~3.7 (m)

6' ~61.0 ~3.9 (m), 3.7 (m)

Experimental Protocols
Isolation and Purification

The following is a generalized protocol for the isolation of (+)-S-Myricanol glucoside from
Myrica species, based on published methodologies.[4][5]
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1. Plant Material Collection and Preparation
(e.g., stem bark of Myrica esculenta)

2. Extraction
(85% aqueous ethanol)

3. Concentration
(Rotary evaporation)

A )

4. Liquid-Liquid Fractionation
e.g., with n-hexane, ethyl acetate, n-butanol)

(

y

5. Column Chromatography (Silica Gel)
(Gradient elution with chloroform-methanol)

i

6. Further Purification (Sephadex LH-20)
(Isocratic elution with methanol)

7. Preparative HPLC
(Reversed-phase C18, methanol-water gradient)

8. Pure (+)-S-Myricanol Glucoside

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of (+)-S-Myricanol glucoside.
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e Plant Material Preparation: The stem bark of the plant is collected, dried, and ground into a
fine powder.

» Extraction: The powdered plant material is extracted with 85% aqueous ethanol at room
temperature with agitation for an extended period (e.g., 24-48 hours). This process is
typically repeated multiple times to ensure exhaustive extraction.

e Concentration: The combined ethanolic extracts are filtered and concentrated under reduced
pressure using a rotary evaporator to yield a crude extract.

o Fractionation: The crude extract is suspended in water and subjected to sequential liquid-
liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-
butanol. The glycoside is expected to be enriched in the more polar fractions (ethyl acetate
and n-butanol).

o Column Chromatography: The enriched fraction is subjected to column chromatography on
silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and
monitored by thin-layer chromatography (TLC).

o Further Purification: Fractions containing the target compound are combined and further
purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as
the mobile phase.

o Preparative HPLC: Final purification is achieved by preparative high-performance liquid
chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient
elution.

 Structure Elucidation: The purified compound is dried, and its structure is confirmed by
spectroscopic methods, including *H NMR, 3C NMR, and high-resolution mass spectrometry
(HRMS).

Synthesis

A total synthesis of (+)-S-Myricanol glucoside has not been extensively reported. However, a
plausible synthetic route can be devised based on the synthesis of the (x)-myricanol aglycone
and standard glycosylation methods.[6]
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Starting Materials
e.g., 2,3-dimethoxyphenol, methyl 3-(4-benzyloxyphenyl)propanoate

1. Assembly of Diarylheptanoid Chain
(Cross-metathesis)

2. Macrocyclization
(Suzuki-Miyaura domino reaction)

(3. Synthesis of (x)-Myricanol Aglycona

4. Chiral Resolution or Asymmetric Synthesis
(To obtain (+)-aR,11S-Myricanol)

y

5. Glycosylation
(With a protected glucose donor, e.g., acetobromo-a-D-glucose)

i

6. Deprotection
(Removal of protecting groups)

7. (+)-S-Myricanol Glucoside

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (+)-S-Myricanol glucoside.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1216269?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Synthesis of the Myricanol Aglycone: The synthesis of the myricanol aglycone can be
achieved through a convergent approach. Key steps involve the construction of the linear
diarylheptanoid chain via a cross-metathesis reaction, followed by a challenging
macrocyclization step, which can be accomplished using a Suzuki-Miyaura domino reaction.
[6] This would initially yield a racemic mixture of (£)-myricanol.

o Chiral Resolution/Asymmetric Synthesis: To obtain the specific (+)-aR,11S-myricanol
enantiomer, either a chiral resolution of the racemic mixture or an asymmetric synthesis
approach would be necessary.

e Glycosylation: The purified (+)-aR,11S-myricanol would then be glycosylated. This typically
involves the reaction of the aglycone with a protected glucose donor, such as acetobromo-a-
D-glucose, in the presence of a promoter (e.g., a silver or mercury salt) to form the 3-
glycosidic bond. The phenolic hydroxyl at C-5 is the site of glycosylation.

» Deprotection: Finally, all protecting groups on the glucose moiety (and any on the aglycone
used during glycosylation) are removed under appropriate conditions (e.g., Zemplén
deacetylation for acetate groups) to yield the final product, (+)-S-Myricanol glucoside.

Biological Activity and Signaling Pathways

(+)-S-Myricanol glucoside and its aglycone, myricanol, have been reported to possess a
range of biological activities, most notably anti-inflammatory and antioxidant effects.[2] The
anti-inflammatory actions are primarily attributed to the modulation of key signaling pathways
involved in the inflammatory response.

Inhibition of NF-kB and MAPK Signaling Pathways

Studies on the aglycone, myricanol, have demonstrated its ability to suppress inflammatory
responses by inhibiting the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein
Kinase (MAPK) signaling pathways.[2][3][7] It is plausible that (+)-S-Myricanol glucoside
exerts its effects either directly or after being metabolized to myricanol in vivo.
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Caption: Inhibition of NF-kB and MAPK signaling by Myricanol/Myricanol glucoside.
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Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or platelet-derived
growth factor-BB (PDGF-BB), intracellular signaling cascades are activated.[2][7] Myricanol has
been shown to inhibit the phosphorylation of key components of the MAPK pathway, including
ERK1/2 and p38.[2] It also prevents the activation of the IKK complex, which is responsible for
the phosphorylation and subsequent degradation of IkBa, the inhibitory protein of NF-kB.[7] By
inhibiting IkBa degradation, myricanol prevents the translocation of the active NF-kB dimer
(p50/p65) into the nucleus.[2][7] The net result of inhibiting these pathways is the reduced
transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-
alpha (TNF-a) and Interleukin-6 (IL-6).[2]

Conclusion

(+)-S-Myricanol glucoside is a natural product with a well-defined, albeit complex, chemical
structure and stereochemistry. Its anti-inflammatory properties, mediated through the inhibition
of the NF-kB and MAPK signaling pathways, make it a promising candidate for further
investigation in the context of inflammatory diseases. This guide provides a foundational
understanding of its chemical and biological characteristics to aid researchers in their drug
discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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